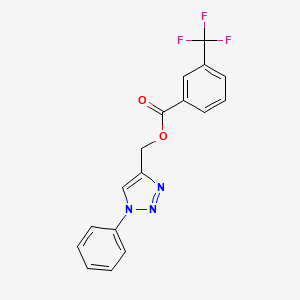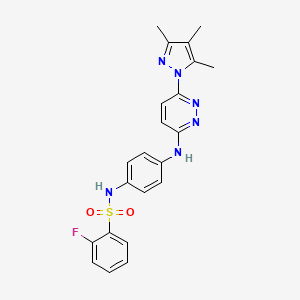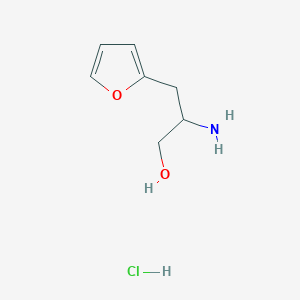
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenyl group, and a trifluoromethyl group
作用机制
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit inhibitory potential against enzymes like carbonic anhydrase-ii .
Mode of Action
It’s speculated that the triazole moiety and the triazole-linked aromatic rings of similar ligands stabilize in the active site of their target enzymes through a multitude of van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the activity of enzymes like carbonic anhydrase-ii , which plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.
Result of Action
Similar compounds have shown cytotoxic activities against certain tumor cell lines , suggesting potential anticancer properties.
生化分析
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structural features of the compound, including the presence of the triazole ring and the trifluoromethyl group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is not currently available .
Metabolic Pathways
Similarly, any effects on metabolic flux or metabolite levels have not been reported .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not currently known .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole intermediate is then further modified to introduce the phenyl and trifluoromethyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate: is unique due to its specific structural features. Similar compounds include:
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-( (1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
(E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives
属性
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)13-6-4-5-12(9-13)16(24)25-11-14-10-23(22-21-14)15-7-2-1-3-8-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUKVXPNAANQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)
![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)

![1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole](/img/structure/B2954588.png)
![N-benzyl-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2954589.png)

![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
![5-METHYL-N-(4-METHYLPHENYL)-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2954594.png)
![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)
![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)
